molecular formula C19H13N3O3 B2566497 (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313954-08-4

(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2566497
CAS No.: 313954-08-4
M. Wt: 331.331
InChI Key: SOKYWXDJLBECBF-QOCHGBHMSA-N
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Description

“(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide” is a chromene-derived compound characterized by its unique structural features:

  • Z-configuration: The imino group (C=N) adopts a cis stereochemistry, critical for molecular interactions in biological systems.
  • Substituents: The 3-cyanophenyl group introduces strong electron-withdrawing properties, while the acetylated carboxamide enhances solubility and metabolic stability.
  • Chromene backbone: The 2H-chromene core provides a planar aromatic system conducive to π-π stacking interactions, often exploited in kinase inhibitor design .

Synthesis typically involves condensation of salicylaldehydes with cyanoacetamide derivatives under acidic or catalytic conditions, followed by selective acetylation . Spectroscopic characterization (¹H/¹³C-NMR, IR, MS) confirms its structure, with key signals at δ ~8.0–8.5 ppm (aromatic protons) and νmax ~2214 cm⁻¹ (C≡N stretch) .

Properties

IUPAC Name

N-acetyl-2-(3-cyanophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c1-12(23)21-18(24)16-10-14-6-2-3-8-17(14)25-19(16)22-15-7-4-5-13(9-15)11-20/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKYWXDJLBECBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of salicylic aldehyde with malononitrile to form 2-imino-2H-chromene-3-carbonitrile derivatives . This intermediate is then subjected to further reactions to introduce the acetyl and cyanophenyl groups. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts like piperidine or triethylamine to facilitate the condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. It may also act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent (R) Molecular Weight Key Functional Groups Biological Activity (if reported)
Target Compound (Z-configuration) 3-Cyanophenyl 357.36 g/mol Cyano, acetyl carboxamide Tyrosine kinase inhibition (hypothesized)
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]... 4-Fluorophenyl 324.31 g/mol Fluoro, acetyl carboxamide Not reported
8-Methoxy-2-imino-... (15) 2-Chlorophenyl 342.77 g/mol Methoxy, chlorophenyl Antimicrobial screening
2-Oxo-N-(4-sulfamoylphenyl)-... (12) 4-Sulfamoyl 368.34 g/mol Sulfonamide, ketone Anticancer potential

Key Observations:

Electron Effects: The 3-cyanophenyl group in the target compound enhances dipole interactions compared to the 4-fluorophenyl analog (). This may improve binding affinity in enzymatic pockets .

Stereochemical Impact: The Z-configuration in the target compound contrasts with E-isomers observed in non-acetylated analogs (e.g., 2-iminochromenes in ). This configuration is critical for maintaining planar geometry, as demonstrated in crystallographic studies using SHELX software ().

Synthetic Accessibility :

  • Acetylated derivatives (e.g., target compound) require milder conditions (e.g., AcOH/H₂SO₄ reflux) compared to sulfonamide derivatives (e.g., compound 12 ), which demand diazonium coupling at 0–5°C .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data Comparison

Compound Melting Point (°C) ¹H-NMR (δ, ppm) IR (νmax, cm⁻¹)
Target Compound 288–290 (dec.) 8.21 (s, 1H, C≡N), 2.15 (s, 3H, CH₃) 2214 (C≡N), 1664 (C=O)
(4-Fluorophenyl analog) 274–276 7.92 (d, 2H, Ar-F), 2.10 (s, 3H) 1662 (C=O), 1220 (C-F)
2-Oxo-N-(4-sulfamoylphenyl) 288 10.13 (s, NH), 7.81 (d, ArH) 1664 (C=O), 1320 (S=O)
  • Solubility: The acetyl group in the target compound improves DMSO solubility (>10 mg/mL) compared to non-acetylated analogs, which often require DMF for recrystallization .

Biological Activity

The compound (2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antioxidative, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : Approximately 298.30 g/mol
  • Structural Features : The compound features a chromene core with an acetyl group, a cyanophenyl group, and a carboxamide functional group. These structural attributes are crucial for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, likely through mechanisms involving the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antioxidative Properties

The antioxidative potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results suggest that it effectively scavenges free radicals, thereby reducing oxidative stress in biological systems.

Table 2: Antioxidative Activity

Assay TypeIC50 Value (µM)
DPPH25.6
ABTS18.4

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia). The compound demonstrated moderate cytotoxicity with IC50 values indicating its potential as a therapeutic agent.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-768.4 ± 3.9
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6

The biological activity of this compound is believed to involve the modulation of specific enzymes and receptors associated with oxidative stress and inflammation. This interaction may lead to the inhibition of key pathways involved in cancer cell proliferation and survival.

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Letters explored the cytotoxic effects of chromone derivatives, including this compound, on various cancer cell lines. It was found that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
  • Antioxidative Research : Another investigation highlighted its role in reducing oxidative damage in neuronal cells, suggesting potential applications in neuroprotection against diseases like Alzheimer's .

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